N-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine
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Overview
Description
N-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a difluorobenzoyl group and a pyrimidin-4-amine moiety. The presence of fluorine atoms in the benzoyl group enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 2,4-difluorobenzoyl chloride and a suitable catalyst.
Coupling with Pyrimidin-4-amine: The final step involves coupling the piperidine derivative with N,6-dimethylpyrimidin-4-amine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key steps include:
Large-scale Cyclization: Efficient cyclization methods are employed to produce the piperidine ring in bulk.
High-yield Acylation: The Friedel-Crafts acylation is optimized for high yield and minimal by-products.
Automated Coupling: Automated systems are used for the coupling reaction to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms in the benzoyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
N-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. Key pathways include:
Enzyme Inhibition: The compound inhibits specific enzymes by binding to their active sites, preventing substrate interaction.
Receptor Modulation: It acts as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone: Shares the difluorobenzoyl-piperidine structure but lacks the pyrimidin-4-amine moiety.
4-Benzoylpiperidine: Similar piperidine core but different substituents.
N-({2-[1-(2,4-difluorobenzoyl)piperidin-3-yl]-1,3-thiazol-4-yl}methyl)propanamide: Contains a thiazole ring instead of pyrimidine.
Uniqueness
N-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine is unique due to its combined piperidine and pyrimidine structures, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and activity, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(2,4-difluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O/c1-12-9-17(22-11-21-12)23(2)14-5-7-24(8-6-14)18(25)15-4-3-13(19)10-16(15)20/h3-4,9-11,14H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMLWWDYTGLVOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N(C)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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